molecular formula C17H14O4 B2528088 (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 623122-68-9

(2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B2528088
M. Wt: 282.295
InChI Key: UYRWFUSYCUAJGS-SXGWCWSVSA-N
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Description

The compound (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a derivative of benzofuran-2(3H)-one, which is a class of organic compounds characterized by a fused benzene and furan ring structure. The specific compound is not directly studied in the provided papers, but its structure is related to the compounds that have been investigated. The benzofuran core is of significant interest due to its presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran-2(3H)-one derivatives can be achieved through a palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols, as described in one of the papers. Formic acid is used as the carbon monoxide source in this reaction, which allows for the formation of various benzofuran-2(3H)-one derivatives in moderate to good yields . This method could potentially be applied to synthesize the compound by starting with the appropriate 2-hydroxybenzyl alcohol derivative.

Molecular Structure Analysis

While the exact molecular structure of (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is not provided, a related compound, (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, has been studied using experimental techniques and density functional theory (DFT). The vibrational and electronic properties were investigated, and the theoretical calculations showed good agreement with experimental values. Fundamental modes were assigned based on potential energy distribution (PED), and the UV-Visible spectrum was recorded and compared with theoretical predictions from time-dependent DFT (TD-DFT), showing good agreement . These methods could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are not explicitly detailed in the provided papers. However, the synthesis paper suggests that the palladium-catalyzed reaction is versatile and could be applied to various derivatives . This implies that the compound may undergo similar chemical reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions, depending on the substituents present on the benzofuran core.

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one are not directly reported in the provided papers. However, the fluorescence microscopic imaging studies of a related compound suggest that benzofuran derivatives can exhibit fluorescence in the visible region . This property could be relevant for the compound , potentially making it useful for imaging applications. The solubility, melting point, and other physical properties would need to be determined experimentally or predicted computationally.

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives have been identified as promising scaffolds for the development of new antimicrobial agents. They have been found effective against a broad spectrum of microbial pathogens due to their structural diversity and ability to interact with biological targets. Specifically, benzofuran compounds have been studied for their potential in treating resistant microbial strains, offering a solution to the global challenge of antibiotic resistance (Hiremathad et al., 2015).

Anticancer Applications

Research has also focused on the anticancer properties of benzofuran derivatives. These compounds have been evaluated for their ability to inhibit the growth of cancer cells through various mechanisms, including inducing apoptosis and inhibiting cell proliferation. The unique structural features of benzofurans make them a privileged structure in the field of drug discovery for cancer treatment (Sugita et al., 2017).

Antioxidant Applications

The antioxidant activity of benzofuran derivatives has been a subject of interest due to their potential in preventing oxidative stress-related diseases. These compounds can scavenge free radicals and protect against oxidative damage, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have explored the antioxidant capacity of benzofurans, highlighting their therapeutic potential in mitigating oxidative stress (Munteanu & Apetrei, 2021).

properties

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-14-6-4-3-5-11(14)9-16-17(19)13-8-7-12(18)10-15(13)21-16/h3-10,18H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRWFUSYCUAJGS-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

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